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Abstract
Barettin, a brominated cyclic dipeptide alkaloid isolated from the marine sponge Geodia

barretti, has garnered significant scientific interest due to its diverse biological activities. This

technical guide provides a comprehensive overview of the physical and chemical properties of

Barettin, alongside detailed experimental protocols for its characterization. The document aims

to serve as a valuable resource for researchers, scientists, and drug development

professionals engaged in the study and application of this marine natural product.

Introduction
Barettin is a unique marine alkaloid featuring a 2,5-diketopiperazine nucleus formed from a

dehydrogenated brominated tryptophan derivative and an arginine residue.[1] Its structure

contributes to a range of biological effects, including antioxidant, anti-inflammatory, and

antifouling properties.[1][2] This guide details the known physical and chemical characteristics

of Barettin, offering a foundational understanding for its further investigation and potential

therapeutic development.

Physical and Chemical Properties
The physical and chemical properties of Barettin are crucial for its isolation, characterization,

and formulation. While some data is available, further experimental determination is required
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for a complete profile.

Data Presentation
Property Value Reference(s)

Molecular Formula C₁₇H₁₉BrN₆O₂

Molecular Weight 419.3 g/mol [1]

IUPAC Name

2-[3-[(2S,5Z)-5-[(6-bromo-1H-

indol-3-yl)methylidene]-3,6-

dioxopiperazin-2-

yl]propyl]guanidine

CAS Number 104311-70-8 [1]

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2/C

=C\3/C(=O)N--INVALID-LINK--

CCCN=C(N)N

Melting Point Not reported

Solubility Not reported

High-Resolution Mass

Spectrometry (HRMS)

m/z 419.0830 [M+H]⁺

(Calculated for

C₁₇H₂₀BrN₆O₂⁺: 419.0826)

¹H NMR Spectral Data Not fully reported

¹³C NMR Spectral Data Not fully reported

Infrared (IR) Spectral Data Not reported

UV-Vis Spectral Data Not reported

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This

section outlines key experimental procedures related to the study of Barettin.
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Isolation and Purification of Barettin from Geodia
barretti
The isolation of Barettin from its natural source is a critical first step for its study.

Protocol:

Extraction: The lyophilized and ground sponge material is extracted with a mixture of

dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1, v/v).

Solvent Partitioning: The crude extract is subjected to solvent partitioning using a series of

solvents with increasing polarity to separate compounds based on their solubility.

Chromatographic Separation: The fraction containing Barettin is further purified using

reverse-phase high-performance liquid chromatography (RP-HPLC).

Column: A C18 column is typically used.

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of formic

acid, is employed to elute the compounds.

Detection: Elution is monitored by UV absorbance, and fractions containing Barettin are

collected.

Synthesis of Barettin
The total synthesis of Barettin allows for the production of larger quantities for research and

confirms its chemical structure.

General Workflow for Barettin Synthesis:
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Synthesis of Barettin Workflow.

Protocol Outline: A key step in the synthesis involves a Horner-Wadsworth-Emmons type

reaction to introduce the dehydro-functionality, starting from 6-bromoindole-3-carboxaldehyde.

[3] This is followed by coupling with a protected arginine derivative, subsequent deprotection,

and cyclization to yield the final Barettin molecule in the natural Z-conformation.[3]

Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural elucidation and confirmation of

Barettin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A purified sample of Barettin (5-10 mg) is dissolved in a deuterated

solvent (e.g., DMSO-d₆, MeOD).

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

2D NMR experiments such as COSY, HSQC, and HMBC are crucial for complete

structural assignment.

Mass Spectrometry (MS):

Sample Preparation: A dilute solution of Barettin is prepared in a suitable solvent like

methanol or acetonitrile.
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Data Acquisition: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap

mass spectrometer to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy:

Sample Preparation: A small amount of the solid sample is analyzed using an ATR-FTIR

spectrometer or by preparing a KBr pellet.

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ to identify

characteristic functional group vibrations.

UV-Vis Spectroscopy:

Sample Preparation: A dilute solution of Barettin is prepared in a UV-transparent solvent

(e.g., methanol, ethanol).

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800

nm to identify chromophores.

Biological Activities and Signaling Pathways
Barettin exhibits several noteworthy biological activities, which are currently under

investigation to understand their underlying mechanisms.

Anti-inflammatory Activity
Barettin has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin-

1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα).[1][2][4][5] This activity suggests its

potential as a modulator of inflammatory responses.

Signaling Pathway of Barettin's Anti-inflammatory Action:
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Barettin's Inhibition of Inflammatory Cytokines.

Experimental Protocol for Anti-inflammatory Assay:

Cell Culture: Human monocytic THP-1 cells are commonly used.

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory

response.

Treatment: Cells are treated with varying concentrations of Barettin.

Cytokine Measurement: The levels of secreted IL-1β and TNFα in the cell culture

supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3061388?utm_src=pdf-body-img
https://www.benchchem.com/product/b3061388?utm_src=pdf-body
https://www.benchchem.com/product/b3061388?utm_src=pdf-body
https://www.mdpi.com/1660-3397/11/7/2655
https://pubmed.ncbi.nlm.nih.gov/23880935/
https://www.researchgate.net/publication/251569341_Antioxidant_and_Anti-Inflammatory_Activities_of_Barettin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3061388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serotonin Receptor Interaction
Barettin has been found to interact with serotonin (5-HT) receptors, which may contribute to

some of its pharmacological effects.[1]

Workflow for Serotonin Receptor Binding Assay:

Receptor Preparation Radioligand Incubation Competition with Barettin Separation and Counting Data Analysis

Click to download full resolution via product page

Serotonin Receptor Binding Assay Workflow.

Protocol Outline: A radioligand binding assay is typically used to assess the affinity of Barettin
for serotonin receptors. This involves incubating a preparation of cells or membranes

expressing the target receptor with a radiolabeled ligand in the presence and absence of

varying concentrations of Barettin. The amount of bound radioactivity is then measured to

determine the inhibitory constant (Ki) of Barettin.[6]

Kinase Inhibition
Preliminary studies suggest that Barettin may inhibit the activity of Receptor-Interacting

serine/threonine-Protein Kinase 2 (RIPK2) and Calcium/calmodulin-dependent protein kinase

1α (CAMK1α).

Experimental Protocol for Kinase Inhibition Assay:

Assay Setup: A biochemical kinase assay is performed using the purified kinase, a suitable

substrate, and ATP.

Inhibitor Treatment: The reaction is carried out in the presence of varying concentrations of

Barettin.

Activity Measurement: Kinase activity is measured by quantifying the amount of

phosphorylated substrate, often using a phosphospecific antibody or a luminescence-based

ATP detection method.
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IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) of Barettin is calculated

from the dose-response curve.

Conclusion
Barettin is a marine natural product with a unique chemical structure and promising biological

activities. This technical guide has summarized its known physical and chemical properties and

provided an overview of key experimental protocols for its study. Further research is warranted

to fully elucidate its spectral characteristics, solubility, and the detailed molecular mechanisms

underlying its biological effects. Such information will be invaluable for advancing its potential

as a lead compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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